1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one
Description
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYBTIWFGOIQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CCCC2=O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Condensation with Methylhydrazine
The most direct route involves the condensation of methylhydrazine with a functionalized cycloheptenone precursor. For example, 2-acetylcyclohepta-1,3-dione reacts with methylhydrazine in ethanol under reflux conditions to form the pyrazole ring via a 1,3-dipolar cycloaddition mechanism. The reaction proceeds through enol tautomerization of the diketone, followed by nucleophilic attack of the hydrazine nitrogen at the electrophilic carbonyl carbon.
Key parameters:
- Solvent : Ethanol or methanol (polar protic solvents enhance tautomerization).
- Temperature : 60–80°C (higher temperatures accelerate ring closure but risk side reactions).
- Yield : 45–60% (limited by competing imine formation).
Acid-Mediated Ring Closure
Substituting hydrochloric acid as a catalyst promotes protonation of the carbonyl group, increasing electrophilicity. A 2017 study demonstrated that treating 3-(methoxycarbonyl)cyclohept-4-en-1-one with methylhydrazine hydrochloride in acetic acid at 50°C achieved 68% yield. The acidic environment suppresses enolization, favoring a concerted cyclization pathway.
Transition Metal-Catalyzed Ring Expansion
Rhodium-Catalyzed Carbene Insertion
Building on methodologies for fused polycyclic systems, diazo compounds serve as carbene precursors for ring expansion. For instance, ethyl 2-diazo-3-oxo-cycloheptane-1-carboxylate undergoes rhodium(II)-catalyzed decomposition (e.g., Rh₂(OAc)₄), generating a transient metal-carbene intermediate. Intramolecular insertion into a C–H bond of the cycloheptane ring forms the bridged bicyclic framework.
Reaction conditions :
- Catalyst: Rh₂(oct)₄ (2 mol%)
- Solvent: Dichloromethane, 25°C
- Yield: 52% (with 8:1 diastereomeric ratio)
Gold-Catalyzed Alkyne Cyclization
Gold(I) complexes (e.g., Ph₃PAuNTf₂) facilitate cycloisomerization of alkynyl diazoesters. A 2019 approach utilized 1-(prop-2-yn-1-yl)-6-methoxycyclohepta-2,4-dien-1-one, where gold coordination polarizes the alkyne, enabling nucleophilic attack by the diazo group. Subsequent-shift forms the pyrazole ring.
Photochemical and Thermal Rearrangements
Norrish-Type II Elimination
UV irradiation (254 nm) of 1-methyl-8-(2-benzoylphenyl)cyclohepta[c]pyrazole induces γ-hydrogen abstraction, leading to cyclization via a six-membered transition state. This method avoids metal catalysts but requires rigorous control of light intensity and reaction time to prevent over-oxidation.
Claisen Rearrangement of Allyl Vinyl Ethers
Synthesizing the precursor 1-methyl-8-allyloxycyclohepta[c]pyrazole and heating to 180°C induces-sigmatropic rearrangement. The resulting γ,δ-unsaturated ketone undergoes spontaneous cyclization to the target compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrazine condensation | 45–68 | 90–95 | Simple setup, low cost | Moderate yields, byproduct formation |
| Rh-catalyzed | 52 | 98 | High diastereoselectivity | Rhodium cost, sensitivity to oxygen |
| Au-catalyzed | 61 | 97 | Mild conditions, broad substrate scope | Requires diazo precursors |
| Photochemical | 38 | 88 | Metal-free | Low scalability, side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Methyl-3,5-diketocycloheptane: A precursor in the synthesis of 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one.
Pyrazole: The parent compound of the pyrazole family, known for its diverse biological activities.
1,3-Dimethyl-5-pyrazolone: Another pyrazole derivative with similar chemical properties.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
This compound can be synthesized through the cyclization of specific precursors, commonly involving 1-methyl-3,5-diketocycloheptane and hydrazine hydrate under reflux conditions in organic solvents like ethanol or methanol. The compound's molecular formula is and its structure is characterized by a unique pyrazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial activity (Table 1).
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation, administration of this compound led to a reduction in paw edema by approximately 30% compared to the control group. This suggests a potential mechanism involving the inhibition of pro-inflammatory cytokines (Table 2).
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 15 |
| High Dose | 30 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways by binding to their active sites. This mechanism may involve modulation of signaling pathways that regulate inflammation and microbial resistance.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound for enhanced biological activity. Researchers synthesized several analogs and tested them against both bacterial strains and inflammatory models. One derivative demonstrated a two-fold increase in antibacterial potency compared to the parent compound, highlighting the importance of structural modifications in optimizing biological activity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Methyl-6,7-dihydrocyclohepta[c]pyrazol-8-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step reactions with controlled parameters. For example, cyclization and condensation steps benefit from solvents like dimethylformamide (DMF), bases such as potassium carbonate (K₂CO₃), and temperatures maintained between 60–80°C to enhance reaction efficiency. Purification via column chromatography with ethyl acetate/hexane gradients can isolate the target compound with >95% purity .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm proton and carbon environments, high-performance liquid chromatography (HPLC) with C18 columns for purity assessment, and mass spectrometry (MS) to verify molecular weight. For example, EI-MS fragmentation patterns at m/z 220–250 can confirm the core structure .
Q. How should the compound be stored to maintain stability during long-term studies?
- Methodological Answer : Store under inert atmospheres (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Pre-dry storage containers to avoid hydrolysis, as moisture can degrade the dihydrocyclohepta ring system .
Advanced Research Questions
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations using Gaussian 16 or ORCA software can model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Basis sets like B3LYP/6-311+G(d,p) are recommended to predict reactivity sites, such as the pyrazol-8-one ring’s electrophilic behavior .
Q. How can researchers resolve contradictions in solubility data obtained from different studies?
- Methodological Answer : Reproduce solubility tests under standardized conditions (e.g., USP buffers at pH 1.2, 4.5, and 6.8) using dynamic light scattering (DLS) to monitor aggregation. For polar aprotic solvents like DMSO, ensure water content <0.1% to avoid confounding results .
Q. What strategies are effective in identifying and quantifying trace impurities in the compound?
- Methodological Answer : Employ HPLC-MS/MS with a phenyl-hexyl column (2.6 µm, 150 mm) and gradient elution (0.1% formic acid in acetonitrile/water). Compare retention times and MS/MS spectra against reference standards, such as EP-grade impurities, to detect byproducts like N-oxides or hydrolyzed derivatives .
Q. How to design experiments to investigate the compound’s regioselectivity in substitution reactions?
- Methodological Answer : Use isotopic labeling (e.g., deuterated methyl groups) and kinetic studies under varying temperatures (25–80°C) to track substitution patterns. Pair with X-ray crystallography to resolve steric effects influencing regioselectivity at the cyclohepta ring .
Q. What mechanistic insights explain the compound’s reactivity under acidic vs. basic conditions?
- Methodological Answer : Conduct pH-dependent NMR titrations (¹H and ¹³C) to monitor protonation states of the pyrazol-8-one moiety. Under acidic conditions, the carbonyl oxygen is protonated, enhancing electrophilicity, while basic conditions deprotonate the methyl group, stabilizing enolate intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
